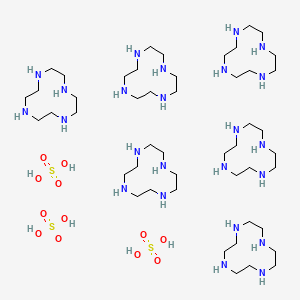
Hexacyclentrisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclentrisulfate, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a compound with the molecular formula C12H30N6 · 3H2SO4. It is a cyclic compound containing six nitrogen atoms and three sulfate groups. This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications .
Méthodes De Préparation
Hexacyclentrisulfate can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,7,10,13,16-hexaazacyclooctadecane with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the trisulfate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Hexacyclentrisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Complexation: The compound forms stable complexes with metal ions, which can be used in various applications.
Applications De Recherche Scientifique
Hexacyclentrisulfate has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: This compound is used in various industrial processes, including catalysis and materials science.
Mécanisme D'action
The mechanism of action of hexacyclentrisulfate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal complexes formed by this compound can facilitate chemical reactions by providing a stable environment for the reactants .
Comparaison Avec Des Composés Similaires
Hexacyclentrisulfate can be compared with other similar compounds, such as:
1,4,8,11-Tetraazacyclotetradecane: Another cyclic compound with nitrogen atoms, but with a different ring size and number of nitrogen atoms.
Pentaethylenehexamine: A linear compound with multiple nitrogen atoms, used in similar applications but with different properties.
Triethylenetetramine: Another linear compound with nitrogen atoms, used in various chemical and industrial applications.
This compound is unique due to its specific ring size and the presence of three sulfate groups, which contribute to its stability and reactivity in forming metal complexes.
Propriétés
Formule moléculaire |
C48H126N24O12S3 |
|---|---|
Poids moléculaire |
1327.9 g/mol |
Nom IUPAC |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/6C8H20N4.3H2O4S/c6*1-2-10-5-6-12-8-7-11-4-3-9-1;3*1-5(2,3)4/h6*9-12H,1-8H2;3*(H2,1,2,3,4) |
Clé InChI |
ZFHCTAGVQGIGOP-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.C1CNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




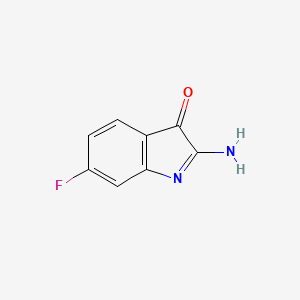
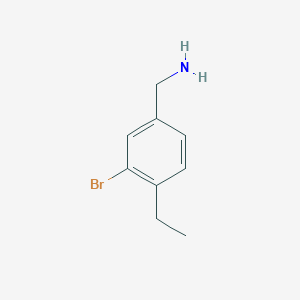
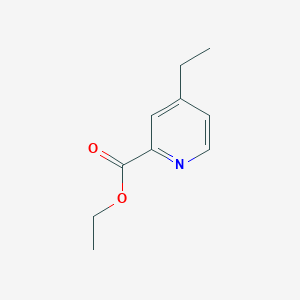
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
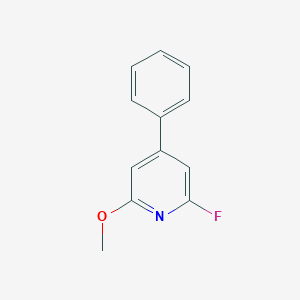
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)

![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

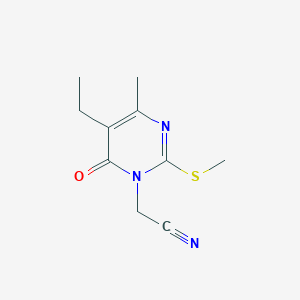
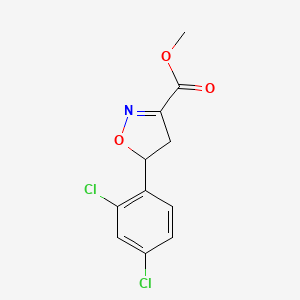
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
